molecular formula C18H39O3P B1329542 Trihexyl phosphite CAS No. 6095-42-7

Trihexyl phosphite

Cat. No.: B1329542
CAS No.: 6095-42-7
M. Wt: 334.5 g/mol
InChI Key: DSKYTPNZLCVELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trihexyl phosphite is an organophosphorus compound with the molecular formula C18H39O3P. It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. This compound is primarily used as a stabilizer in polymer production and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihexyl phosphite is typically synthesized through the esterification of phosphorus trichloride with hexanol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

PCl3+3C6H13OHP(OC6H13)3+3HClPCl_3 + 3 C_6H_{13}OH \rightarrow P(OC_6H_{13})_3 + 3 HCl PCl3​+3C6​H13​OH→P(OC6​H13​)3​+3HCl

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced reaction times .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form trihexyl phosphate. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or oxygen.

    Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and hexanol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen; typically conducted at room temperature or slightly elevated temperatures.

    Substitution: Various nucleophiles such as halides or amines; reactions are often carried out in polar aprotic solvents like tetrahydrofuran or acetonitrile.

    Hydrolysis: Water or aqueous solutions; usually occurs under mild conditions.

Major Products Formed:

Scientific Research Applications

Trihexyl phosphite finds applications in various fields of scientific research:

Mechanism of Action

The mechanism by which trihexyl phosphite exerts its effects is primarily through its ability to act as a ligand and stabilizer. In coordination chemistry, it forms complexes with transition metals, which can then participate in various catalytic processes. The molecular targets include metal ions, and the pathways involved often relate to the stabilization of reactive intermediates and the facilitation of electron transfer reactions .

Comparison with Similar Compounds

    Triphenyl phosphite: Another organophosphorus compound with similar stabilizing properties but different alkyl groups.

    Triethyl phosphite: A smaller molecule with similar reactivity but different physical properties.

    Trimethyl phosphite: Even smaller and more volatile, used in different applications due to its lower molecular weight.

Uniqueness of Trihexyl Phosphite: this compound is unique due to its longer alkyl chains, which provide greater hydrophobicity and different solubility characteristics compared to its smaller counterparts. This makes it particularly useful in applications requiring non-polar solvents and environments .

Properties

IUPAC Name

trihexyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O3P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKYTPNZLCVELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP(OCCCCCC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064111
Record name Trihexyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6095-42-7
Record name Phosphorous acid, trihexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6095-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006095427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trihexyl phosphite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorous acid, trihexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trihexyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trihexyl phosphite
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89EMA7PV5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trihexyl phosphite
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trihexyl phosphite
Reactant of Route 3
Reactant of Route 3
Trihexyl phosphite
Reactant of Route 4
Reactant of Route 4
Trihexyl phosphite
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trihexyl phosphite
Reactant of Route 6
Reactant of Route 6
Trihexyl phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.